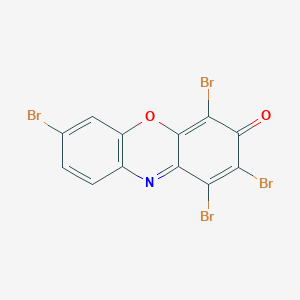
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one is a brominated derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry. The compound is characterized by the presence of four bromine atoms at positions 1, 2, 4, and 7 on the phenoxazine ring, which significantly alters its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,7-Tetrabromo-3H-phenoxazin-3-one typically involves the bromination of phenoxazine derivatives. One common method is the direct bromination of 3H-phenoxazin-3-one using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a low level to prevent over-bromination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of phenoxazine, followed by selective bromination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Phenoxazines: Products with various functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with higher oxidation states, such as phenoxazine-3,7-dione.
Coupled Products: Complex aromatic systems formed through coupling reactions.
Scientific Research Applications
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1,2,4,7-Tetrabromo-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or inhibiting enzymes critical for cell survival. The bromine atoms enhance its reactivity and binding affinity, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications.
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one: A chlorinated analog with similar properties but different reactivity.
2,4,6,8-Tetrabromo-7-hydroxy-3H-phenoxazin-3-one: Another brominated derivative with additional hydroxyl functionality.
Uniqueness
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical behavior and potential applications. Its distinct reactivity profile and ability to form various derivatives make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
832733-87-6 |
|---|---|
Molecular Formula |
C12H3Br4NO2 |
Molecular Weight |
512.77 g/mol |
IUPAC Name |
1,2,4,7-tetrabromophenoxazin-3-one |
InChI |
InChI=1S/C12H3Br4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChI Key |
SXAZSLHMKAGQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(C(=O)C(=C(C3=N2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















